molecular formula C17H16ClN3O5 B5813402 N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

Cat. No. B5813402
M. Wt: 377.8 g/mol
InChI Key: CZLYLYAIKOBRIR-UHFFFAOYSA-N
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Description

N-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide, also known as NCE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to certain receptors in cancer cells, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Studies have demonstrated that this compound can have various biochemical and physiological effects on the body. This compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide in lab experiments is its versatility. This compound can be used in a wide range of applications, from studying the mechanisms of inflammation to investigating the potential of new cancer treatments. However, one limitation of using this compound is its relatively low water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide. One area of interest is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the use of this compound in environmental remediation, particularly for the removal of heavy metals from contaminated soil and water. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.

Synthesis Methods

N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylphenol with acetic anhydride to form the intermediate, 4-acetoxy-2-methylphenol. This intermediate is then reacted with 4-nitrobenzaldehyde and ammonium acetate to produce the final product, this compound.

Scientific Research Applications

N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties. In agriculture, this compound has been researched for its potential as a herbicide and insecticide. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5/c1-11-8-13(18)4-7-15(11)25-10-17(22)26-20-16(19)9-12-2-5-14(6-3-12)21(23)24/h2-8H,9-10H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLYLYAIKOBRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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